N-(1H-INDOL-4-YLMETHYL)-N'-PROPYL-N-(3-PYRIDYLMETHYL)UREA
Description
N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Properties
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-propyl-1-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-9-22-19(24)23(13-15-5-4-10-20-12-15)14-16-6-3-7-18-17(16)8-11-21-18/h3-8,10-12,21H,2,9,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALWJQDGFLWTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(CC1=CN=CC=C1)CC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA involves several steps. The synthetic route typically starts with the preparation of the indole and pyridine intermediates. These intermediates are then subjected to a series of reactions, including alkylation and urea formation, to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield the reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for therapeutic applications. It has the potential to be developed into drugs for treating various diseases, including viral infections and cancers.
Mechanism of Action
The mechanism of action of N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA can be compared with other indole derivatives, such as:
N-(1H-Indol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-amine: This compound shares a similar indole and pyridine structure but lacks the urea moiety.
1H-Indole-3-carbaldehyde: Another indole derivative, known for its role in multicomponent reactions and synthesis of biologically active molecules.
The uniqueness of N-(1H-INDOL-4-YLMETHYL)-N’-PROPYL-N-(3-PYRIDYLMETHYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
